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Compound of Interest

Compound Name: Fimasartan Potassium Trihydrate

Cat. No.: B8817937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of Fimasartan
Potassium Trihydrate and Losartan, two prominent Angiotensin II Receptor Blockers (ARBs)

used in the management of hypertension. The following sections present quantitative data from

head-to-head clinical trials, detailed experimental protocols, and visualizations of the underlying

mechanism of action and study designs.

Comparative Efficacy Data
Clinical evidence suggests that fimasartan is a potent and well-tolerated ARB with an efficacy

that is at least non-inferior, and in some instances superior, to that of losartan in reducing blood

pressure.[1] Fimasartan has demonstrated a greater effect in blood pressure reduction than

losartan and valsartan.[2]

Blood Pressure Reduction in Mild-to-Moderate
Hypertension
A key phase III, multicenter, randomized, double-blind clinical trial provides robust comparative

data on the blood pressure-lowering effects of fimasartan and losartan in adult Korean patients

with mild-to-moderate hypertension.[3][4]
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Parameter
Fimasartan
(60/120 mg
daily)

Losartan
(50/100 mg
daily)

Between-
Group
Difference

p-value

Baseline siDBP

(mmHg)
Not specified Not specified - -

Change in siDBP

at Week 12

(mmHg)

-11.26 (7.53) -8.56 (7.72) 2.70 mmHg 0.0002

Baseline siSBP

(mmHg)
Not specified Not specified - -

Change in siSBP

at Week 12

(mmHg)

-16.8 (12.1) -13.1 (12.2) - <0.0001

Data are presented as mean (standard deviation). siDBP: sitting Diastolic Blood Pressure;

siSBP: sitting Systolic Blood Pressure.

In a separate 12-week study in a Russian outpatient population with grade 1-2 arterial

hypertension, fimasartan was found to be non-inferior to losartan in reducing blood pressure.[5]
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Parameter Fimasartan Losartan

Between-
Group
Difference
(Mean Change
in SBP)

p-value

Number of

Patients
89 90 - -

Baseline Mean

SBP (mmHg)
Not specified Not specified - -

Mean SBP at

Week 12

(mmHg)

127.7 ± 8.0 127.6 ± 5.6
-0.18 ± 1.00

mmHg
0.390

Change from

Baseline in SBP

(mmHg)

-25.2 ± 8.6 -24.3 ± 7.8 - -

Data are presented as mean ± standard deviation. SBP: Systolic Blood Pressure.

Albuminuria Reduction in Diabetic Kidney Disease
The FANTASTIC trial, a phase III, multicenter, randomized, double-blind study, compared the

efficacy of fimasartan and losartan in reducing albuminuria in patients with diabetic kidney

disease (DKD).[6][7]
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Parameter Fimasartan Group Losartan Group p-value

Baseline Urinary ACR

(mg/gCr)
1376.84 1521.07 Not significant

% Change in ACR at

Week 4
-23.58% -8.74% <0.01

% Change in ACR at

Week 8
-33.06% -10.17% <0.01

% Change in ACR at

Week 12
-35.00% -14.91% <0.01

% Change in ACR at

Week 24
-38.13% -19.71% <0.01

ACR: Albumin-to-Creatinine Ratio. The superior antiproteinuric effect of fimasartan was

significant even after adjusting for blood pressure levels.[6][7]

Mechanism of Action and Signaling Pathway
Both Fimasartan and Losartan are selective antagonists of the angiotensin II type 1 (AT1)

receptor.[1] They act by blocking this receptor, which prevents angiotensin II from causing

vasoconstriction and stimulating the adrenal glands to release aldosterone.[1] This inhibition

leads to vasodilation, a reduction in sodium and water retention, and consequently, a decrease

in blood pressure.[1] Fimasartan's structural difference, being a pyrimidin-4(3H)-one derivative

of losartan, is thought to contribute to its higher potency and longer duration of action.[1]
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Caption: Shared signaling pathway of Fimasartan and Losartan.

Experimental Protocols
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Phase III Trial in Mild-to-Moderate Hypertension (Korean
Population)

Study Design: A 12-week, multicenter, prospective, randomized, double-blind, parallel-group,

dose-escalation clinical trial. An optional 12-week extension phase was also included.[3][4]

Patient Population: 506 adult Korean patients (aged 18-70 years) with mild-to-moderate

hypertension were randomized.[3][4]

Randomization and Treatment: Patients were randomly assigned to receive either fimasartan

(n=256) or losartan (n=250).[3] The initial daily dose for the fimasartan group was 60 mg,

and for the losartan group, it was 50 mg.[1] At week 4, if the sitting diastolic blood pressure

(siDBP) was ≥ 90 mmHg, the dose was doubled to 120 mg for fimasartan or 100 mg for

losartan.[1]

Primary Endpoint: The primary efficacy endpoint was the change in mean siDBP from

baseline to week 12, with the main objective being to establish the non-inferiority of

fimasartan to losartan.[1][3]

Tolerability Assessment: The incidence and severity of adverse events (AEs) and adverse

drug reactions (ADRs) were evaluated.[1][3]
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Caption: Experimental workflow of a comparative clinical trial.

FANTASTIC Trial in Diabetic Kidney Disease
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Study Design: A randomized, multicenter, double-blind, 4-parallel-group, dose-titration,

phase III study.[6]

Patient Population: 341 patients with diabetic kidney disease were randomized.[6]

Primary Endpoint: The rate of change in albuminuria from baseline to week 24.[6]

Exclusion Criteria: Included severe hypertension (SBP ≥ 180 mmHg or DBP ≥ 110 mmHg),

symptomatic orthostatic hypotension, type 1 diabetes, uncontrolled diabetes, patients on

dialysis, or those with clinically significant decompensated cardiac and hepatic diseases.[7]

Safety and Tolerability
Across the reviewed studies, both fimasartan and losartan were well-tolerated.[1][5] In the

study of Korean patients, the incidence of adverse drug reactions was 7.84% in the fimasartan

group and 10.40% in the losartan group, with no statistically significant difference.[3][4]

Similarly, in the FANTASTIC trial, there were no significant differences in adverse events,

including the incidences of estimated glomerular filtration decline and hyperkalemia.[6][7]

Conclusion
The available clinical evidence indicates that Fimasartan is a potent angiotensin II receptor

blocker with an efficacy that is at least non-inferior, and in some cases superior, to that of

Losartan for reducing both blood pressure and albuminuria.[1] The structural modifications in

Fimasartan may account for its enhanced potency.[1] For researchers and drug development

professionals, Fimasartan represents a noteworthy advancement in the ARB class, offering a

compelling therapeutic alternative for the management of hypertension and associated

conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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